molecular formula C9H20O2S B14544340 2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]- CAS No. 62296-32-6

2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]-

Cat. No.: B14544340
CAS No.: 62296-32-6
M. Wt: 192.32 g/mol
InChI Key: MVGVZGZGFMPGCR-UHFFFAOYSA-N
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Description

2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a pentane chain, with a tert-butyl sulfinyl group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]- typically involves the reaction of 2-pentanol with tert-butyl sulfinyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-pentanone or 2-pentanoic acid.

    Reduction: Formation of 2-pentanol, 5-[(1,1-dimethylethyl)sulfanyl]-.

    Substitution: Formation of various substituted pentanols depending on the reagent used.

Scientific Research Applications

2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfinyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanol: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.

    2-Pentanol, 5-[(1,1-dimethylethyl)sulfanyl]-: Contains a sulfide group instead of a sulfinyl group, affecting its redox properties.

    2-Pentanol, 5-[(1,1-dimethylethyl)sulfonyl]-: Contains a sulfonyl group, which is more oxidized than the sulfinyl group.

Uniqueness

2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62296-32-6

Molecular Formula

C9H20O2S

Molecular Weight

192.32 g/mol

IUPAC Name

5-tert-butylsulfinylpentan-2-ol

InChI

InChI=1S/C9H20O2S/c1-8(10)6-5-7-12(11)9(2,3)4/h8,10H,5-7H2,1-4H3

InChI Key

MVGVZGZGFMPGCR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCS(=O)C(C)(C)C)O

Origin of Product

United States

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